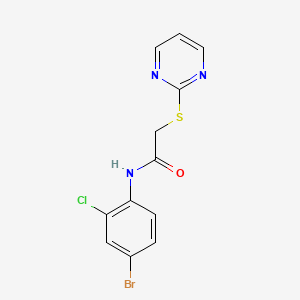

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-bromo-2-chlorophenyl group and a pyrimidine-2-ylsulfanyl moiety. The pyrimidine ring contributes to π-π stacking and hydrogen-bonding capabilities, which are critical for biological activity and crystallographic packing .

Properties

Molecular Formula |

C12H9BrClN3OS |

|---|---|

Molecular Weight |

358.64 g/mol |

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C12H9BrClN3OS/c13-8-2-3-10(9(14)6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) |

InChI Key |

SYQLAZZENYBQNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chloroaniline and 2-mercaptopyrimidine.

Formation of Intermediate: The 4-bromo-2-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl and pyrimidinyl groups could play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I): Replaces bromo with a single chloro substituent at the 4-position. The diaminopyrimidine group introduces additional hydrogen-bonding sites (NH₂ groups), enhancing interactions with biological targets. The benzene and pyrimidine rings are inclined at 42.25°, stabilizing a folded conformation via intramolecular N—H⋯N bonds .

- N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II): Chloro substituent at the 2-position induces steric hindrance, increasing ring inclination (67.84°) and altering molecular conformation. This may reduce bioavailability compared to para-substituted analogs .

Heterocyclic Modifications

- N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide: Incorporates a pyridine ring substituted with chloro and trifluoromethyl groups.

- Thieno[3,2-d]pyrimidin-2-ylsulfanyl derivatives (e.g., CAS 1040634-09-0): Fused thienopyrimidine systems introduce a sulfur atom into the bicyclic structure, increasing electron density and altering redox properties. These compounds exhibit enhanced anti-cancer activity in preliminary screens .

Pharmacological Activity Trends

- Anti-cancer Activity :

Methoxy-substituted phenyl analogs (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) show superior activity against HCT-1 and MCF-7 cancer cell lines due to electron-donating methoxy groups, which improve cellular uptake . In contrast, bromo and chloro substituents may enhance DNA alkylation or intercalation but reduce solubility. - Enzyme Inhibition: Pyrimidine-2-ylsulfanyl acetamides with diaminopyrimidine groups (e.g., compound I) are hypothesized to inhibit dihydrofolate reductase (DHFR) via competitive binding with folate cofactors .

Crystallographic and Hydrogen-Bonding Analysis

Molecular Conformation

- Intramolecular Interactions :

The target compound likely adopts a folded conformation stabilized by N—H⋯O or N—H⋯N bonds, as seen in N-(4-chlorophenyl) analogs. This conformation minimizes steric strain and optimizes hydrogen-bonding networks . - Intermolecular Packing :

In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric C—H⋯O interactions form chains along the [101] direction. Similar packing motifs are expected in the target compound due to shared acetamide and aryl functionalities .

Graph Set Analysis

- Hydrogen-Bonding Patterns: Compounds with pyrimidin-2-ylsulfanyl groups exhibit R₂²(8) motifs (two donor/two acceptor interactions), as observed in N-(4-chlorophenyl) derivatives. These motifs correlate with enhanced crystal stability and predictable supramolecular assembly .

Data Table: Comparative Analysis of Selected Acetamide Derivatives

Biological Activity

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H8BrClN2OS

- Molecular Weight: 305.6 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may inhibit bacterial growth through mechanisms that involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have highlighted its efficacy against estrogen receptor-positive breast cancer cell lines (MCF7).

Case Study: MCF7 Cell Line

In a study utilizing the Sulforhodamine B (SRB) assay, the compound demonstrated significant cytotoxicity:

- IC50 Value: 15 µM

- Mechanism of Action: Induction of apoptosis and cell cycle arrest at the G1 phase.

These findings indicate that the compound may act as a potent inhibitor of cancer cell proliferation, potentially through the modulation of apoptotic pathways.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Cellular Interaction: It is suggested that the compound interacts with specific receptors or proteins within cells, leading to downstream effects such as apoptosis in cancer cells.

- Molecular Docking Studies: Computational studies have indicated favorable binding interactions with target proteins, supporting its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4-Bromo-2-chlorophenyl)acetamide | Moderate | Low |

| N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide | High | Moderate |

| N-(4-Bromo-3-fluorophenyl)-thiazole derivatives | Low | High |

This comparison illustrates that while some compounds exhibit high activity in one area, this compound shows a balanced profile in both antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.